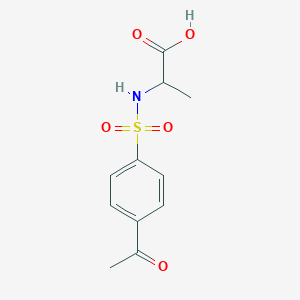

2-(4-Acetylbenzenesulfonamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Acetylbenzenesulfonamido)propanoic acid (4-ASP) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-ASP is a carboxylic acid that has a sulfonamide group attached to it, which makes it a unique compound that can be used in various research applications. 4-ASP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists to study and understand the biological processes of living organisms.

Aplicaciones Científicas De Investigación

Intermediate Product in Wastewater Treatment

Research into the ozonation of industrial wastewater highlights the formation of various intermediate products, including propanoic acid derivatives, during the degradation of complex compounds. This process is instrumental in improving COD (Chemical Oxygen Demand) removal efficiency, underscoring the potential application of 2-(4-Acetylbenzenesulfonamido)propanoic acid analogs in environmental remediation and wastewater treatment strategies (Dinçer & Aral, 2019).

Synthesis of Ureas and Hydroxamic Acids

The synthesis of ureas and hydroxamic acids from carboxylic acids, utilizing ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, showcases the relevance of 2-(4-Acetylbenzenesulfonamido)propanoic acid in pharmaceutical research. This method provides a racemization-free approach, suggesting its utility in the development of novel therapeutic agents with enhanced efficacy and reduced side effects (Thalluri, Manne, Dev, & Mandal, 2014).

Catalysis and Material Science

Studies on the borylation of ω-(4-bromophenyl)alkanoic acids and their conversion into boronates indicate the potential of 2-(4-Acetylbenzenesulfonamido)propanoic acid derivatives in catalysis and materials science. This work emphasizes the role of these compounds in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules and materials (Zaidlewicz & Wolan, 2002).

Antitumor Agents

Research into sulfonamide derivatives containing fluorouracil and nitrogen mustard reveals the antitumor potential of compounds structurally related to 2-(4-Acetylbenzenesulfonamido)propanoic acid. These studies suggest the utility of such derivatives in designing potent antitumor agents with low toxicity, offering insights into novel cancer therapeutics (Huang, Lin, & Huang, 2002).

Enantioseparation and Analytical Chemistry

The enantioseparation of isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography highlights the significance of 2-(4-Acetylbenzenesulfonamido)propanoic acid in analytical chemistry. This work underlines the importance of chiral resolution in the pharmaceutical industry, where the separation of enantiomers is crucial for drug safety and efficacy (Jin, Bao, Sun, & Tong, 2020).

Propiedades

IUPAC Name |

2-[(4-acetylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHENZMYFROYGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylbenzenesulfonamido)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2796790.png)

![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine](/img/structure/B2796792.png)

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)